![molecular formula C16H15N3O2 B5535018 ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5535018.png)
ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Descripción general
Descripción
Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound within the pyrazolopyrimidine class that has been synthesized and studied for various properties and reactions. This compound is part of a broader class of chemicals known for their diverse biological activities and chemical properties.
Synthesis Analysis
The synthesis of related pyrazolopyrimidine compounds involves reactions such as the Biginelli reaction, which typically uses catalysts like p-toluenesulfonic acid in alcohol under reflux conditions. For example, a similar compound, ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, was synthesized using the Biginelli reaction approach, indicating a possible pathway for synthesizing ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate as well (Suwito et al., 2018).
Molecular Structure Analysis
Molecular structure characterization typically involves spectroscopic methods such as FTIR, HRESI-MS, 1H- and 13C-NMR, and 2D NMR. These techniques provide detailed information on the molecular framework and functional groups present in compounds like ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate.
Chemical Reactions and Properties
Pyrazolopyrimidine derivatives exhibit various chemical reactions, including regioselective synthesis and functionalization processes. For example, reactions involving chloro derivatives or amines lead to substituted products, indicative of the chemical reactivity patterns seen in similar compounds (Drev et al., 2014).
Physical Properties Analysis
The physical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties can be determined through analytical techniques and contribute to the compound's application potential.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are essential for predicting the behavior of ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate in chemical syntheses and potential applications. The reactivity patterns observed in similar pyrazolopyrimidine compounds provide insights into possible reactions and transformations (Bruni et al., 1994).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis and Reactivity
Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is used as a precursor in synthesizing various heterocyclic compounds. For instance, it can react with ammonium acetate to form pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones (Bruni et al., 1994). Additionally, it can undergo electrophilic substitutions to form novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines (Atta, 2011).
Regioselective Synthesis
This compound is significant in the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, showcasing its versatility in organic synthesis (Drev et al., 2014).
Structural Variations and Biological Activities
Structural modifications of this compound have been explored to study their impact on biological activities like anti-inflammatory properties. For example, alterations in the side chain and substitution at different positions have been studied to evaluate the resultant biological activities (Auzzi et al., 1983).
Applications in Pharmaceutical Research
Antitumor Activities
Some derivatives of ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate exhibit promising antitumor activities. For instance, specific synthesized compounds have shown high potency against human lung and hepatocellular carcinoma cell lines (Gomha et al., 2017).
- icrobial and Antifungal Activities:** The antimicrobial and antifungal properties of these compounds have been extensively researched. For example, certain derivatives displayed considerable antimicrobial activity against various pathogens (Gein et al., 2009), and some showed antifungal activities (Ming et al., 2005).
- Tuberculostatic Activity: Analogues of ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate have been synthesized and evaluated for their tuberculostatic activity, demonstrating potential in treating tuberculosis (Titova et al., 2019).
Advanced Material Science Applications
Catalyst Development
This compound has been used in the development of novel catalysts. For example, a magnetically recyclable silver-loaded cellulose-based bionanocomposite catalyst was developed for the green synthesis of tetrazolo[1,5-a]pyrimidines, showcasing its role in sustainable chemistry (Maleki et al., 2017).
DNA Interaction and Inhibitory Activities
Copper(II) complexes with tetrazolo[1,5-a]pyrimidine ligands, derived from ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate, have shown significant DNA interaction and inhibitory activities against various enzymes and receptors, suggesting their potential in drug development (Haleel et al., 2016).
Mecanismo De Acción
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, pyrazolo[1,5-a]pyrimidines in general are known to have valuable properties as antimetabolites in purine biochemical reactions . They have been found to exhibit a range of biological activities, including antitrypanosomal, antischistosomal, and antimicrobial activities .
Direcciones Futuras
Given the wide range of biological activities exhibited by pyrazolo[1,5-a]pyrimidines, future research could focus on exploring the potential of ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate in various therapeutic applications. Additionally, further studies could investigate the synthesis of new derivatives and their biological activities .
Propiedades
IUPAC Name |
ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-3-21-16(20)13-10-17-19-11(2)9-14(18-15(13)19)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYAKQRHDBYXSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-isopropyl-9-[(3-methylquinoxalin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5534935.png)
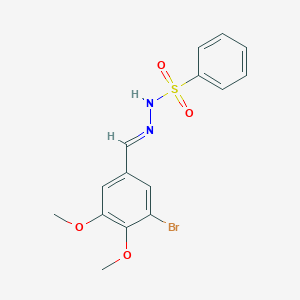
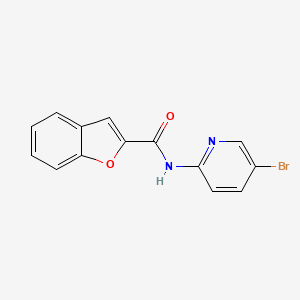
![3-(4-{[7-methyl-2-(3-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)-1-propanol](/img/structure/B5534963.png)
![2-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5534968.png)
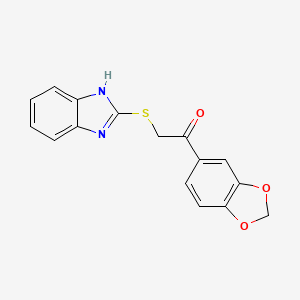
![5-{[2-(dimethylamino)ethyl]amino}-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5534986.png)
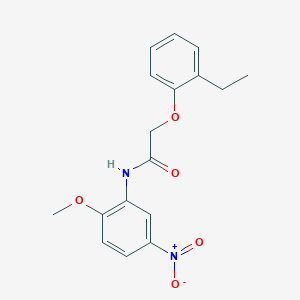
![2,8-dimethyl-4-{[4-(tetrahydro-2-furanylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5534996.png)
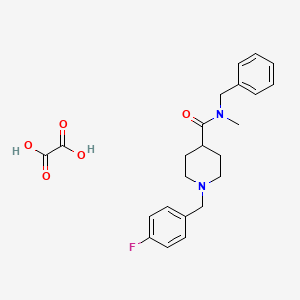
![6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5535010.png)
![9-ethyl-1-methyl-4-(1,3-thiazol-4-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5535034.png)
![(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-N-(2-furylmethyl)-4-isopropylpyrrolidine-1-carboxamide](/img/structure/B5535041.png)
![ethyl 4-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoate](/img/structure/B5535048.png)